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Compound of Interest

Compound Name: Triphenyl phenylethynyl tin

Cat. No.: B15343402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triphenyl(phenylethynyl)tin,

an organotin compound with potential applications in organic synthesis and materials science.

The document details the necessary reagents, experimental protocol, and characterization

data, presented in a format tailored for professionals in the chemical and pharmaceutical

sciences.

Core Synthesis Strategy
The primary route for the synthesis of triphenyl(phenylethynyl)tin involves the coupling of a

triphenyltin halide, typically triphenyltin chloride, with a phenylacetylide nucleophile. This

reaction, a common method for the formation of carbon-tin bonds, leverages the high reactivity

of the organometallic acetylide towards the electrophilic tin center. The phenylacetylide reagent

is typically generated in situ by the deprotonation of phenylacetylene with a strong base, such

as an organolithium reagent or sodium amide.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis and

characterization of triphenyl(phenylethynyl)tin and its precursors.
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Compound
Molecular
Formula

Molar Mass (
g/mol )

Melting Point
(°C)

Key
Spectroscopic
Data

Triphenyltin

Chloride
C₁₈H₁₅ClSn 385.47 104-106 -

Phenylacetylene C₈H₆ 102.13 -45 -

n-Butyllithium C₄H₉Li 64.06 -76 -

Triphenyl(phenyl

ethynyl)tin
C₂₆H₂₀Sn 451.15 69-71

¹H NMR (CDCl₃,

δ, ppm): 7.2-7.8

(m, 20H,

aromatic

protons). ¹¹⁹Sn

NMR (CDCl₃, δ,

ppm): -143.2.

Experimental Protocol
This section provides a detailed methodology for the synthesis of triphenyl(phenylethynyl)tin,

based on established procedures in organotin chemistry.

Materials and Reagents:

Triphenyltin chloride (Ph₃SnCl)

Phenylacetylene (PhC≡CH)

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Anhydrous hexane

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Argon or Nitrogen gas for inert atmosphere

Procedure:

Preparation of Lithium Phenylacetylide:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen or argon inlet is charged with phenylacetylene (1.0

equivalent) dissolved in anhydrous diethyl ether or THF.

The solution is cooled to 0 °C in an ice bath.

A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred

solution of phenylacetylene via the dropping funnel over a period of 30 minutes.

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour

to ensure complete formation of lithium phenylacetylide.

Reaction with Triphenyltin Chloride:

In a separate flame-dried flask under an inert atmosphere, triphenyltin chloride (1.0

equivalent) is dissolved in anhydrous diethyl ether or THF.

The solution of lithium phenylacetylide prepared in the previous step is then added

dropwise to the triphenyltin chloride solution at 0 °C.

After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 2-4 hours.

Work-up and Purification:

The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x

50 mL).
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The combined organic extracts are washed with brine, dried over anhydrous magnesium

sulfate or sodium sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product.

The crude product is purified by recrystallization from a suitable solvent system, such as

hexane or a mixture of hexane and diethyl ether, to afford pure triphenyl(phenylethynyl)tin

as a white crystalline solid.

Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of triphenyl(phenylethynyl)tin.
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Caption: Synthetic pathway for triphenyl(phenylethynyl)tin.

This guide provides a foundational understanding for the synthesis of

triphenyl(phenylethynyl)tin. Researchers are encouraged to consult the primary literature for

further details and to adapt the procedure as necessary for their specific experimental context.

As with all organotin compounds, appropriate safety precautions should be taken, including

working in a well-ventilated fume hood and using personal protective equipment.

To cite this document: BenchChem. [Synthesis of Triphenyl(phenylethynyl)tin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15343402#synthesis-of-triphenyl-phenylethynyl-tin]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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